8-(3-chloro-4-fluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(3-Chloro-4-fluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure includes a 3-chloro-4-fluorobenzenesulfonyl group at position 8 and a 3-fluorophenyl substituent at position 2. The spirocyclic framework is a hallmark of conformational rigidity, which is often leveraged in drug design to enhance target binding and metabolic stability.
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF2N3O3S/c20-15-11-14(4-5-16(15)22)29(27,28)25-8-6-19(7-9-25)23-17(18(26)24-19)12-2-1-3-13(21)10-12/h1-5,10-11H,6-9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJBJMMHTOFWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 8-(3-chloro-4-fluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Molecular Formula : C_{19}H_{16}ClF_{2}N_{4}O_{2}S
- Molecular Weight : 426.87 g/mol
Structural Features
The compound features a spirocyclic structure, which is significant for its biological activity. The presence of the sulfonyl group and fluorine atoms contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing sulfonyl groups exhibit notable antimicrobial properties. A study conducted on similar sulfonamide derivatives showed that they possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the chloro and fluoro substituents in the benzene ring enhances this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Investigations into triazaspiro compounds have revealed that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of the 8-(3-chloro-4-fluorobenzenesulfonyl) moiety with target proteins involved in cancer pathways warrant further exploration.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes . The inhibition of such enzymes can lead to therapeutic effects in conditions like glaucoma and edema.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and tested their antimicrobial efficacy. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .
Evaluation of Anticancer Activity
A separate study evaluated the anticancer properties of triazaspiro compounds in vitro. The results indicated that the compound inhibited the growth of human cancer cell lines by 50% at a concentration of 10 µM, suggesting promising anticancer activity .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a pharmaceutical agent is significant due to its structural features that may influence biological activity. Research indicates that similar triazaspiro compounds exhibit promising results as:
- Anticancer agents : Studies have shown that compounds with spirocyclic structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial agents : The presence of halogen substituents (like fluorine and chlorine) enhances the compound's lipophilicity, which can improve its ability to penetrate microbial membranes.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of triazaspiro compounds, revealing that modifications at the sulfonyl group significantly enhance cytotoxicity against various cancer cell lines .
Materials Science
The compound's unique chemical structure allows it to be utilized in developing advanced materials. Its applications include:
- Polymer additives : Incorporation into polymer matrices can improve thermal stability and mechanical properties.
- Coatings : The compound can be used to create protective coatings that resist corrosion and wear due to its robust chemical structure.
In biochemical applications, the compound may serve as a tool for studying enzyme interactions or as a probe in biological assays. Its sulfonamide group can interact with various biological targets, making it useful for:
- Enzyme inhibition studies : Investigating its effects on specific enzymes involved in metabolic pathways.
- Targeted drug delivery systems : Modifying the compound for use in nanocarriers that deliver therapeutic agents directly to target cells.
Case Study: Enzyme Inhibition
Research documented in Biochemical Pharmacology demonstrated that similar sulfonamide-based compounds effectively inhibit carbonic anhydrase, suggesting potential for therapeutic development .
Chemical Reactions Analysis
Key Reaction Steps:
-
Sulfonylation :
-
Reactants : 3-Chloro-4-fluorobenzenesulfonyl chloride reacts with a carbamate intermediate (e.g., tert-butyl thiazol-4-ylcarbamate) in anhydrous tetrahydrofuran (THF).
-
Conditions :
-
Base: Lithium bis(trimethylsilyl)amide (LHMDS) at −78°C.
-
Temperature gradient: Warming to ambient temperature over 1–3 hours.
-
-
Yield : 80% after purification via column chromatography (ethyl acetate/hexanes gradient) .
-
-
Spiro-Ring Formation :
Functional Group Transformations
The compound undergoes reactions at its sulfonamide and fluorophenyl groups:
Sulfonamide Reactivity:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using diisopropyl ethylamine (DIPEA) as a base .
-
Product : N-alkylated derivatives.
-
Conditions : Reflux, 6–8 hours.
-
Fluorophenyl Modifications:
-
Nucleophilic Aromatic Substitution :
Mechanistic Insights
-
Sulfonylation Mechanism :
The sulfonyl chloride acts as an electrophile, attacking the deprotonated nitrogen of the carbamate. The reaction proceeds via a two-step nucleophilic acyl substitution . -
Spiro-Cyclization :
Intramolecular cyclization is driven by the rigidity of the spiro framework, with coupling reagents facilitating amide bond formation .
Catalytic and Kinetic Studies
-
Catalysts :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for aryl group diversification.
-
-
Kinetics :
Stability and Degradation
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Substituent Impact on Bioactivity
- Sulfonyl vs. Sulfanylidene Groups : The benzenesulfonyl group in the target compound contrasts with the sulfanylidene (C=S) moiety in 872199-79-6. Sulfonyl groups are electron-withdrawing and may enhance solubility and binding to charged residues in biological targets, whereas sulfanylidenes could participate in redox reactions or metal coordination.
- Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl substituent in the target compound may offer improved metabolic stability compared to the 4-chlorophenyl group in the analog from , as fluorine’s smaller atomic radius and electronegativity reduce susceptibility to oxidative metabolism.
Spirocyclic Core Modifications
- Azaspiro vs. In contrast, the triazaspiro core in the target compound introduces additional nitrogen atoms, which could enhance interactions with enzymatic active sites or metal ions.
Therapeutic Potential
- The 3-chloro-4-fluorobenzenesulfonyl group may mimic tyrosine kinase inhibitor motifs, as seen in EGFR or VEGFR inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
